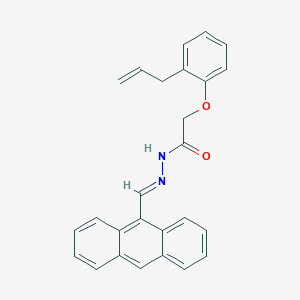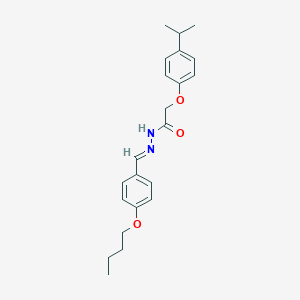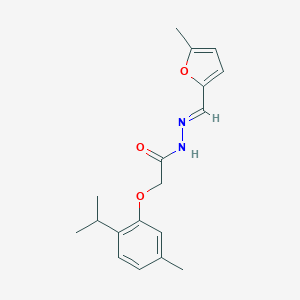![molecular formula C27H25N3O2S B386828 (5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B386828.png)
(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core diazinane structure, followed by the introduction of the dimethylamino and dimethylphenyl groups through various substitution reactions. The final step involves the formation of the sulfanylidenedione moiety under controlled conditions, often requiring specific catalysts and solvents to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and verify the final product’s composition.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanylidenedione moiety to thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or copper complexes and may be carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biochemical pathways and understanding molecular interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its unique chemical structure may offer advantages in drug design, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for creating materials with enhanced properties, such as increased durability or improved resistance to environmental factors.
Wirkmechanismus
The mechanism of action of (5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and shares some structural similarities with (5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE in terms of its aromatic components.
Compounds involved in Knoevenagel condensation: These compounds, like those formed through Knoevenagel condensation, share similar synthetic routes and reaction conditions.
Uniqueness
What sets this compound apart is its unique combination of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C27H25N3O2S |
|---|---|
Molekulargewicht |
455.6g/mol |
IUPAC-Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C27H25N3O2S/c1-18-10-13-23(16-19(18)2)30-26(32)24(17-20-11-14-21(15-12-20)28(3)4)25(31)29(27(30)33)22-8-6-5-7-9-22/h5-17H,1-4H3/b24-17+ |
InChI-Schlüssel |
UWCZVBMCKBFONO-JJIBRWJFSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)N(C2=S)C4=CC=CC=C4)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)N(C2=S)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)N(C2=S)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-bromobenzyl)oxy]-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide](/img/structure/B386745.png)

![N-(4-bromophenyl)-4-{2-[(5-methyl-2-thienyl)methylene]hydrazino}-4-oxobutanamide](/img/structure/B386750.png)
![N'-{[2-(allyloxy)-1-naphthyl]methylene}-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B386752.png)

![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B386755.png)

![N'-{2-[(3-methoxybenzyl)oxy]benzylidene}-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B386759.png)
![N-[2-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-4-methoxybenzamide](/img/structure/B386760.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-(4-butoxybenzylidene)butanohydrazide](/img/structure/B386761.png)
![Methyl 4-({5-[2-({2,4-bisnitrophenyl}hydrazono)-2-(4-bromophenyl)ethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B386762.png)
![N-(2-methyl-1-{[2-(3-phenoxybenzylidene)hydrazino]carbonyl}butyl)benzamide](/img/structure/B386768.png)


